N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core linked to a 4-chlorophenyl acetamide group via a sulfanyl bridge. The compound’s synthesis typically involves coupling reactions under basic conditions (e.g., NaHCO₃/NaI), as seen in analogous thienopyrimidine derivatives .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-7-12-22-18(13-16)14-21-25(32-22)29-24(17-5-3-2-4-6-17)30-26(21)33-15-23(31)28-20-10-8-19(27)9-11-20/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCSPDKIOFMVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-2-({7-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features several key structural components:
- 4-Chlorophenyl group
- Sulfanyl group
- Chromeno[2,3-D]pyrimidine core
The molecular formula is , with a molecular weight of approximately 445.96 g/mol. The presence of these functional groups suggests potential interactions with various enzymes and receptors, which could lead to significant biological effects.
Preliminary studies indicate that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The chromeno[2,3-D]pyrimidine core is known for its enzyme-modulating properties, which could be beneficial in treating conditions such as cancer and inflammation.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to biological targets. Initial results suggest that it may inhibit certain enzymes involved in metabolic pathways. For instance, the compound's sulfanyl-acetamide linkage may enhance binding affinity and selectivity towards specific enzymes, leading to modulation of their activity.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of similar structural classes exhibit varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives showed significant inhibition percentages at concentrations around 50 µM, indicating potential as therapeutic agents against neurodegenerative diseases like Alzheimer's .
Case Studies
-
Case Study 1: AChE Inhibition
- Objective : Evaluate the inhibitory activity against AChE.
- Results : Compounds with specific substitutions exhibited better inhibitory activity compared to others. For instance, a derivative with a para-methyl group showed significant inhibition at 50 µM.
Compound % Inhibition at 50 µM IC50 (µM) 4a 52.01 25 4b 57.05 20 4c 45.81 30 -
Case Study 2: Anti-inflammatory Activity
- Objective : Assess anti-inflammatory properties.
- Method : Tested in a model of inflammation induced by lipopolysaccharide (LPS).
- Results : The compound significantly reduced pro-inflammatory cytokines in a dose-dependent manner.
Comparison with Similar Compounds
Structural Features
The target compound’s chromeno[2,3-d]pyrimidine scaffold distinguishes it from structurally related analogs. Key comparisons include:
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Key Implications :
- The target compound’s chromeno core and sulfanyl linkage may enhance DNA intercalation or kinase inhibition, though direct bioactivity data is pending.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
